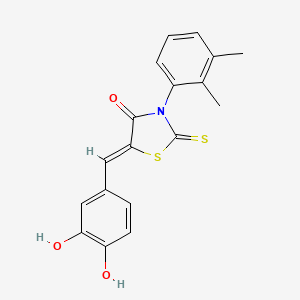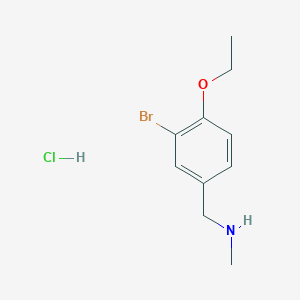![molecular formula C16H18ClN5O B4627517 6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)
6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
説明
Synthesis Analysis
The synthesis of related triazolopyrimidine compounds involves multiple steps, including cyclization reactions in the presence of specific catalysts or reagents. For example, similar compounds have been synthesized through the cyclization of pyrimidinylhydrazones using iodobenzene diacetate in dichloromethane, indicating the complexity and specificity required in synthesizing such compounds (Kumar et al., 2009).
Molecular Structure Analysis
The molecular structure of triazolopyrimidines, including 6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, is characterized by the presence of triazolo and pyrimidin rings. These structures are analyzed using techniques such as X-ray crystallography, which reveals the arrangement of molecules in crystals through N—H⋯N hydrogen bonds and π-stacking interactions (Repich et al., 2017).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including acylation, alkylation, and cyclization, demonstrating their reactive nature and chemical versatility. These reactions are essential for the modification and functionalization of the compound, leading to new derivatives with potential applications (Chernyshev et al., 2014).
Physical Properties Analysis
The physical properties of triazolopyrimidines, such as solubility, melting points, and crystal structures, are determined by their molecular composition and arrangement. These properties are crucial for understanding the compound's behavior in different environments and for its application in various scientific fields.
Chemical Properties Analysis
Triazolopyrimidines exhibit a range of chemical properties, including antibacterial and antifungal activities. These properties are attributed to the compound's ability to interact with biological molecules, demonstrating the potential of triazolopyrimidines in the development of new therapeutic agents (Lahmidi et al., 2019).
科学的研究の応用
Synthesis and Chemical Properties
Research on triazolopyrimidines, such as 6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, often focuses on their synthesis and the chemical behavior of these compounds. For example, studies have demonstrated the synthesis of triazolopyrimidines through various chemical reactions, highlighting the versatility and reactivity of this class of compounds in forming new chemical structures with potential biological activities (Ezema et al., 2012), (Hossain & Bhuiyan, 2009).
Biological Activities
Several studies have been conducted to determine the biological activities of triazolopyrimidines, including antimicrobial, antioxidant, and anticancer properties. These compounds have been synthesized and evaluated for their potential use in medical applications due to their promising biological activities (Gilava et al., 2020), (Bektaş et al., 2010).
Anticancer and Antimicrobial Evaluation
Research also encompasses the synthesis of novel derivatives and their evaluation for anticancer and antimicrobial efficacy. This includes assessing the potential of these compounds as therapeutic agents against various cancer cell lines and microbial strains, providing insight into their mechanism of action and therapeutic potential (Abdellatif et al., 2014), (Kumar et al., 2009).
Chemical Structure and Reactivity
Further studies delve into the chemical structure and reactivity of triazolopyrimidines, exploring their potential applications in the synthesis of complex molecules and their role in medicinal chemistry. This includes examining the cyclization reactions, structural elucidation, and the development of methods for synthesizing these compounds with high specificity and yield (Repich et al., 2017).
特性
IUPAC Name |
6-chloro-N-[(2-ethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-4-23-13-8-6-5-7-12(13)9-18-15-20-16-19-10(2)14(17)11(3)22(16)21-15/h5-8H,4,9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCQACKOOAZNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=NN3C(=C(C(=NC3=N2)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[(2-ethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-methoxy-3-(4-morpholinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4627460.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627479.png)
![5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4627480.png)

![4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4627488.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4627497.png)

![1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4627509.png)